2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 73221-20-2
VCID: VC2681113
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-1-2-5(8(15)16)7(14)13-6/h1-4H,(H,15,16)
SMILES: C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

CAS No.: 73221-20-2

Cat. No.: VC2681113

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid - 73221-20-2

Specification

CAS No. 73221-20-2
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-1-2-5(8(15)16)7(14)13-6/h1-4H,(H,15,16)
Standard InChI Key LSCPGFRSWFYTPL-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F
Canonical SMILES C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structure

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The compound features a trifluoromethyl (CF₃) substituent at the 2-position of the imidazo[1,2-a]pyridine core and a carboxylic acid (COOH) group at the 8-position. The trifluoromethyl group is known to confer specific properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity to target proteins, making such compounds of interest in drug discovery efforts.

The compound is identified by several standard chemical identifiers. Its CAS registry number is 73221-20-2, which serves as a unique identifier in chemical substance databases and literature. The molecular formula is C₉H₅F₃N₂O₂, indicating the presence of nine carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in its structure. These atoms are arranged in a specific connectivity pattern that defines the compound's chemical structure and properties.

Structural Representation

The structure can be represented using several notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). The canonical SMILES notation for this compound is C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F, which encodes the connectivity pattern of atoms in the molecule. The InChI representation, which provides a more standardized way of representing the chemical structure, is InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-1-2-5(8(15)16)7(14)13-6/h1-4H,(H,15,16). The InChIKey, a fixed-length condensed digital representation of the InChI, is LSCPGFRSWFYTPL-UHFFFAOYSA-N.

Physical and Chemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid possesses several distinctive physical and chemical properties that are relevant to its handling, storage, and potential applications. These properties are summarized in Table 1, which combines data from multiple sources to provide a comprehensive overview.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

PropertyValueNature of Data
Molecular Weight230.14 g/molCalculated
Density1.59±0.1 g/cm³Predicted
pKa-1.05±0.41Predicted
AppearanceNot specified in sources-
SolubilityNot specified in sources-
Storage ConditionsSealed in dry container, Room TemperatureRecommended
Physical StateNot specified in sources-

The compound has a molecular weight of 230.14 g/mol, which places it in the range of small-molecule compounds commonly studied in drug discovery. The predicted density of 1.59±0.1 g/cm³ suggests it is denser than water, which is typical for many organic compounds containing multiple aromatic rings and halogen atoms. The predicted pKa value of -1.05±0.41 indicates that the compound is likely a strong acid, which is consistent with the presence of a carboxylic acid group influenced by the electron-withdrawing effects of the nearby heterocyclic system.

Spectroscopic Data and Analytical Characterization

Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of the compound in mass spectrometry are available. These values are important for the identification and characterization of the compound using ion mobility mass spectrometry techniques. Table 2 presents the predicted CCS values for different adducts of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

Table 2: Predicted Collision Cross Section Values for Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.03760146.7
[M+Na]⁺253.01954155.8
[M+NH₄]⁺248.06414151.1
[M+K]⁺268.99348153.7
[M-H]⁻229.02304141.6
[M+Na-2H]⁻251.00499149.7
[M]⁺230.02977146.1
[M]⁻230.03087146.1

These predicted CCS values provide insights into the three-dimensional structure and conformation of the molecule in the gas phase. They can be particularly useful for analytical method development, especially when using liquid chromatography coupled with ion mobility mass spectrometry (LC-IMS-MS) for the identification and quantification of the compound.

Related Compounds and Structural Analogs

Several structurally related compounds to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid have been identified in the literature. These analogs share the basic imidazo[1,2-a]pyridine scaffold but differ in substitution patterns or the position of functional groups. Understanding these structural relationships can provide insights into structure-activity relationships and potential applications of the compound.

Key Structural Analogs

Some notable related compounds include:

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate: This compound differs in the position of the trifluoromethyl group (at position 6 instead of 2) and has an additional chlorine substituent at position 8. The carboxylic acid group is located at position 2 rather than position 8.

  • 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid: This is a hydrogenated analog where the pyridine ring is saturated, resulting in a tetrahydropyridine ring fused to the imidazole ring.

  • 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This is a positional isomer where the trifluoromethyl group is at position 8 and the carboxylic acid group is at position 2, effectively swapping the positions of these two substituents compared to the title compound.

These structural analogs demonstrate the diversity of substitution patterns possible on the imidazo[1,2-a]pyridine scaffold, which may lead to different chemical and biological properties.

Synthesis and Characterization Considerations

Characterization of the compound would typically involve a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and potentially X-ray crystallography if suitable crystals can be obtained. The predicted collision cross-section values provided in the search results would be valuable for confirming the identity of the compound using ion mobility mass spectrometry techniques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator